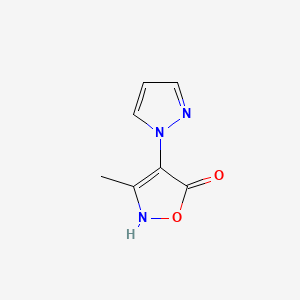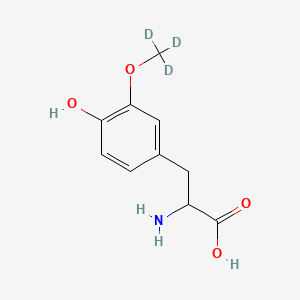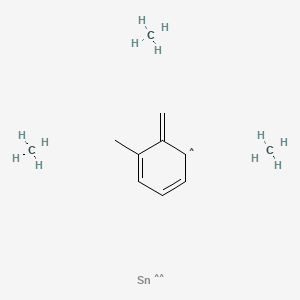
CID 102118032
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 102118032” is a chemical entity registered in the PubChem database. This compound is of significant interest due to its unique chemical properties and potential applications in various scientific fields. Understanding its synthesis, reactions, and applications can provide valuable insights for researchers and industry professionals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of CID 102118032 involves several synthetic routes. One common method includes the polymerization of raw materials such as QCA, AA, methacrylic acid sulfobetaine, azobis (isobutylamidine hydrochloride), liquid metal, and ultrapure water . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale polymerization processes. These processes are optimized for efficiency and yield, often utilizing advanced reactors and continuous production techniques to meet the demand for this compound in various applications.
Chemical Reactions Analysis
Types of Reactions
CID 102118032 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often facilitated by specific catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include sulfinic acid, N-aryl hydroxylamine, and various solvents such as ethanol . The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of this compound may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
CID 102118032 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Mechanism of Action
The mechanism of action of CID 102118032 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the context and application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to CID 102118032 include other polymer-based materials and derivatives of methacrylic acid . These compounds share some structural similarities but may differ in their specific properties and applications.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of chemical properties, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its potential biological activities contribute to its distinctiveness in the field of chemical research.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Understanding its synthesis, reactions, and mechanisms of action can provide valuable insights for researchers and industry professionals, paving the way for new discoveries and innovations.
Properties
CAS No. |
19962-44-8 |
|---|---|
Molecular Formula |
C11H21Sn |
Molecular Weight |
271.999 |
IUPAC Name |
methane;1-methyl-6-methylidenecyclohexa-1,3-diene;tin |
InChI |
InChI=1S/C8H9.3CH4.Sn/c1-7-5-3-4-6-8(7)2;;;;/h3-6H,1H2,2H3;3*1H4; |
InChI Key |
GLDLENXQWFBKJN-UHFFFAOYSA-N |
SMILES |
C.C.C.CC1=CC=C[CH]C1=C.[Sn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


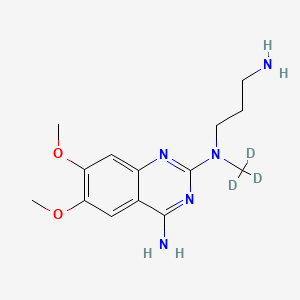
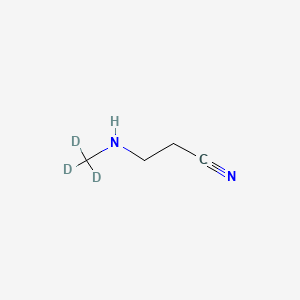
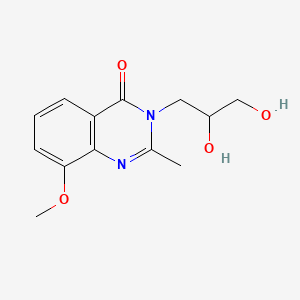
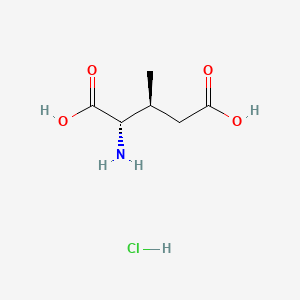
![4,5-Dihydro-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic Acid, 5,5-Dimethyl Ketal](/img/structure/B562710.png)
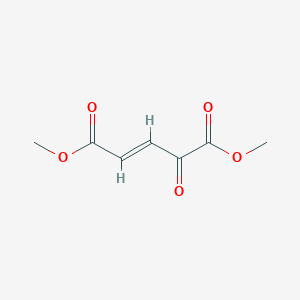
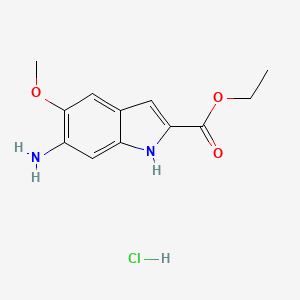

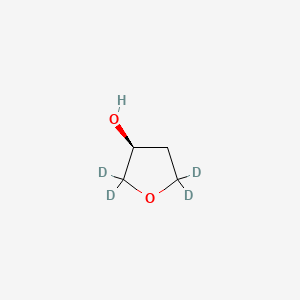
![2-[2-(2',6'-Dichloro-4'-hydroxphenylamino)phenyl]-N,N-dimethylacetamide](/img/structure/B562719.png)
![7-Methoxyhexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-amine](/img/structure/B562721.png)
